molecular formula C17H26N4O3S B6753817 [3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea

[3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea

Cat. No.: B6753817
M. Wt: 366.5 g/mol
InChI Key: BIRDCRXVEYFLLX-UHFFFAOYSA-N
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Description

[3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a pyrrolidine ring, and a thiophene ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Incorporation of the Thiophene Ring: The thiophene ring is typically added through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The morpholine and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]urea
  • [3-(Pyrrolidin-1-yl)-3-oxo-1-thiophen-2-ylpropyl]urea
  • [3-(Morpholin-4-ylmethyl)-3-oxo-1-thiophen-2-ylpropyl]urea

Uniqueness

[3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine, pyrrolidine, and thiophene rings in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c18-17(23)19-14(15-2-1-9-25-15)10-16(22)21-4-3-13(12-21)11-20-5-7-24-8-6-20/h1-2,9,13-14H,3-8,10-12H2,(H3,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRDCRXVEYFLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN2CCOCC2)C(=O)CC(C3=CC=CS3)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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